BenchChemオンラインストアへようこそ!

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate

PROTAC linker design cellular permeability TPSA optimization

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3) is a bifunctional PROTAC (PROteolysis TArgeting Chimera) linker building block featuring a 1,4'-bipiperidine scaffold with a Boc-protected aminomethyl substituent. The compound has molecular formula C16H31N3O2 and molecular weight 297.44 g/mol, and is commercially available at standard purities of 95% to 97% from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C16H31N3O2
Molecular Weight 297.44 g/mol
CAS No. 883512-84-3
Cat. No. B1322988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate
CAS883512-84-3
Molecular FormulaC16H31N3O2
Molecular Weight297.44 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C2CCNCC2
InChIInChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-10-19(11-7-13)14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3,(H,18,20)
InChIKeyYOQSKBHJINOZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3): PROTAC Linker Building Block Procurement Guide


tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3) is a bifunctional PROTAC (PROteolysis TArgeting Chimera) linker building block featuring a 1,4'-bipiperidine scaffold with a Boc-protected aminomethyl substituent . The compound has molecular formula C16H31N3O2 and molecular weight 297.44 g/mol, and is commercially available at standard purities of 95% to 97% from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC . It is classified specifically as a PROTAC linker, distinct from simple alkyl-chain or PEG-based linkers, owing to the conformational rigidity imparted by its dual piperidine ring system [1]. Its structural features—a free secondary amine on one piperidine ring and a Boc-protected aminomethyl on the other—provide orthogonal reactive handles suitable for sequential conjugation strategies in degrader synthesis .

Why Generic Substitution of tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3) Is Scientifically Unsound


PROTAC linker selection is not interchangeable: subtle differences in linker composition—ring system (piperidine vs. piperazine), substitution pattern (aminomethyl vs. amino vs. carboxylate), and protecting group strategy—directly modulate ternary complex geometry, solubility, and synthetic tractability [1]. The 1,4'-bipiperidine scaffold in CAS 883512-84-3 provides a specific through-bond distance and conformational bias that differs from 4,4'-bipiperidine isomers and piperazine-containing analogs [2]. Furthermore, the presence of both a Boc-carbamate-protected amine and a free secondary amine offers a unique orthogonal deprotection/functionalization sequence that analogs lacking this combination cannot replicate . Even compounds sharing the identical molecular formula (C16H31N3O2), such as piperidine-C2-piperazine-Boc (CAS 2222119-35-7), differ in ring composition (piperazine replacing one piperidine), altering pKa, protonation state at physiological pH, and resulting ternary complex stability .

Quantitative Differentiation Evidence: tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3) vs. Closest PROTAC Linker Analogs


Enhanced Topological Polar Surface Area (TPSA) Relative to 4,4'-Bipiperidine Linkers

The target compound exhibits a TPSA of 53.6 Ų . This value is substantially higher than the TPSA of 41.57 Ų reported for N-Boc-4,4'-bipiperidine (CAS 171049-35-7), a common PROTAC linker lacking the aminomethyl-carbamate extension . The additional ~12 Ų of polar surface area derives from the extra carbamate oxygen and secondary amine nitrogen present in the target compound's aminomethyl-Boc arm. Higher TPSA within this moderate range can improve aqueous solubility without crossing the TPSA > 140 Ų threshold associated with poor membrane permeability, offering a balanced profile for PROTACs requiring both solubility and cell penetration [1].

PROTAC linker design cellular permeability TPSA optimization

Consensus LogP Differentiates from 4,4'-Bipiperidine Isomer: Implications for Lipophilicity-Driven Solubility

The target compound has a consensus LogP of 1.89 (average of five computational methods: iLOGP 3.21, XLOGP3 1.84, WLOGP 1.21, MLOGP 1.65, SILICOS-IT 1.53) . In contrast, N-Boc-4,4'-bipiperidine (CAS 171049-35-7) displays a LogP of 2.90 . The approximately 1 log unit lower lipophilicity of the target compound reflects the additional polar aminomethyl-carbamate group, translating to a predicted aqueous solubility (ESOL) of 1.06 mg/mL (Log S = -2.45, classified as 'Soluble') . The 4,4'-isomer, lacking this polar extension, is expected to exhibit lower aqueous solubility, potentially complicating aqueous reaction conditions and biological assay preparation [1].

PROTAC linker lipophilicity aqueous solubility prediction drug-likeness

Structural Orthogonality: Dual Reactive Handles vs. Single-Handle 4,4'-Bipiperidine Linkers

The target compound provides two chemically distinct reactive sites: (1) a Boc-protected aminomethyl group (-CH2NHBoc) on the 4-position of one piperidine ring, and (2) a free secondary amine on the 4'-piperidine ring . In contrast, N-Boc-4,4'-bipiperidine (CAS 171049-35-7) offers only one modifiable site: a Boc-protected nitrogen on one piperidine and a free amine on the other—with no aminomethyl extension . Similarly, Boc-bipiperidine-NH2 (CAS 959237-16-2) provides a free primary amine directly attached to the ring rather than via a methylene spacer . The methylene spacer in the target compound reduces steric hindrance during conjugation and provides a modest increase in linker length (~1.5 Å per methylene unit), enabling fine-tuning of the distance between target protein ligand and E3 ligase ligand in the final PROTAC construct [1].

PROTAC conjugation strategy orthogonal protecting groups bifunctional linker

Csp3 Fraction Advantage: Higher sp3 Character vs. Piperazine-Containing Same-Formula Analog

The target compound possesses a fraction Csp3 of 0.94, meaning 94% of its carbon atoms are sp3-hybridized . Piperidine-C2-piperazine-Boc (CAS 2222119-35-7), despite sharing the identical molecular formula (C16H31N3O2, MW 297.44), incorporates a piperazine ring that lowers the Csp3 fraction relative to the all-piperidine scaffold . Higher fraction Csp3 has been correlated with improved clinical success rates in drug development, as it reflects greater three-dimensional complexity and reduced aromatic character, which are associated with lower promiscuity and improved physicochemical properties [1]. The all-saturated bipiperidine scaffold thus offers a structural advantage over mixed piperidine-piperazine linkers for degrader programs prioritizing developability [2].

PROTAC 3D character fraction Csp3 clinical developability

Synthetic Accessibility Score: Balanced Complexity for Feasible Scale-Up vs. Structurally Simpler Linkers

The target compound has a computed Synthetic Accessibility (SA) score of 3.53 on a scale of 1 (very easy) to 10 (very difficult), based on fragment contributions and molecular complexity . This represents a moderate synthetic challenge—more complex than N-Boc-4,4'-bipiperidine (SA score expected ~2.5-3.0 based on lower molecular weight and fewer heteroatoms) but simpler than many advanced PROTAC linker conjugates incorporating additional functional groups. The SA score of 3.53 places the compound in a favorable zone for research-scale procurement: it is sufficiently complex to provide differentiated structural features (aminomethyl spacer, dual piperidine rings) while remaining accessible enough for multi-gram synthesis by commercial suppliers [1]. The presence of 6 rotatable bonds provides conformational flexibility to sample productive binding geometries without introducing excessive entropic penalty .

PROTAC linker scalability synthetic accessibility lead optimization

Commercial Purity Benchmark: 97% Standard Purity with Multi-Method Batch QC Documentation

The target compound is commercially supplied at 97% purity (standard grade) by Bidepharm and Leyan, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, Boc-bipiperidine-NH2 (CAS 959237-16-2) is offered at 95% standard purity by the same supplier , and N-Boc-4,4'-bipiperidine (CAS 171049-35-7) is available at 96% . The 97% purity specification for the target compound, while a modest increment, can be meaningful for PROTAC synthesis where linker impurities may propagate through multi-step sequences, complicating final degrader purification and potentially confounding biological assay interpretation. The availability of three orthogonal analytical methods (NMR, HPLC, GC) for batch release provides procurement confidence .

PROTAC linker quality control batch-to-batch consistency analytical characterization

Recommended Procurement and Application Scenarios for tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS 883512-84-3)


PROTAC Degrader Synthesis Requiring Sequential Orthogonal Functionalization

This linker building block is optimal when the synthetic route demands two sequential, chemically distinct conjugation steps. The free piperidine NH can be acylated or alkylated first, followed by Boc deprotection of the aminomethyl group to reveal a primary amine for a second coupling event. This orthogonal strategy, supported by the structural evidence of two differentiated reactive handles , is not achievable with simpler linkers like N-Boc-4,4'-bipiperidine that lack the aminomethyl extension. The methylene spacer reduces steric hindrance at the conjugation site compared to direct ring-attached amines such as Boc-bipiperidine-NH2 . Researchers constructing VHL- or CRBN-based PROTACs with custom target-protein ligands benefit from this sequential handle strategy for modular degrader library synthesis.

Aqueous-Compatible PROTAC Chemistry Benefiting from Predicted Higher Solubility

For PROTAC synthesis or biological evaluation requiring aqueous or mixed aqueous-organic solvent systems, the target compound's predicted ESOL solubility of 1.06 mg/mL and consensus LogP of 1.89 indicate better water compatibility than the more lipophilic N-Boc-4,4'-bipiperidine (LogP 2.90) . This makes it preferable when conjugation reactions employ water-miscible solvents (DMF/water, acetonitrile/water) or when the linker building block must be dissolved in aqueous buffer for direct bioconjugation. The solubility advantage derives from the additional polar atoms in the aminomethyl-carbamate arm, as evidenced by the higher TPSA of 53.6 Ų versus 41.57 Ų for the 4,4'-isomer .

Lead-Optimization-Stage PROTAC Programs Prioritizing Developability and Scale-Up

The compound's high fraction Csp3 (0.94) aligns with medicinal chemistry best practices for improving clinical developability by reducing aromatic character and enhancing three-dimensional complexity. Combined with a moderate synthetic accessibility score of 3.53 —indicating feasible multi-gram production—this linker is positioned for PROTAC programs advancing from hit identification to lead optimization, where procurement quantities increase and downstream drug-likeness considerations become critical. The absence of PAINS and Brenk structural alerts further supports its suitability for programs where the linker may remain in the final degrader structure during in vivo studies.

High-Purity Linker Procurement for Sensitive Biological SAR Studies

In structure-activity relationship (SAR) campaigns where linker impurities can confound degradation efficiency measurements, the 97% standard purity with triple-method QC (NMR, HPLC, GC) provides greater batch confidence than the 95% purity typical of closely related analogs such as Boc-bipiperidine-NH2 . This 2% absolute purity difference may appear modest, but in multi-step PROTAC synthesis where linker is used in the penultimate or final coupling step, linker-derived impurities can accumulate and complicate final degrader purification, potentially leading to erroneous biological IC50/DC50 values. Procurement of the higher-purity linker reduces this risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.